1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide
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Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of nonafluorobutanesulfonyl fluoride, which is a key intermediate.
Reaction Conditions: The nonafluorobutanesulfonyl fluoride is reacted with appropriate amines under controlled conditions to form the desired sulfonamide.
Industrial Production: Industrial production methods often involve the electrochemical fluorination of sulfolane to produce nonafluorobutanesulfonyl fluoride, which is then used in subsequent reactions.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and catalysts like palladium for cross-coupling reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and esters.
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, especially in the development of stable fluorinated biomolecules.
Medicine: Its unique properties are explored in medicinal chemistry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal molecular functions, leading to various effects. The compound’s pathways often involve the formation of stable complexes with target molecules, altering their activity .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide can be compared with other similar fluorinated compounds:
Nonafluorobutanesulfonyl Fluoride: This compound is a precursor in the synthesis of the sulfonamide and shares similar chemical properties.
Nonafluorobutanesulfonate Esters: These esters are products of substitution reactions involving the sulfonamide and have similar stability and reactivity.
Fluorinated Amines: Compounds like 1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine exhibit similar fluorination patterns and chemical behavior.
Properties
CAS No. |
496949-61-2 |
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Molecular Formula |
C12H15F9N2O2S |
Molecular Weight |
422.31 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-methyl-1-pyrrolidin-1-ylpropylidene)butane-1-sulfonamide |
InChI |
InChI=1S/C12H15F9N2O2S/c1-7(2)8(23-5-3-4-6-23)22-26(24,25)12(20,21)10(15,16)9(13,14)11(17,18)19/h7H,3-6H2,1-2H3 |
InChI Key |
UPGJYXIUIZBRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N1CCCC1 |
Origin of Product |
United States |
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